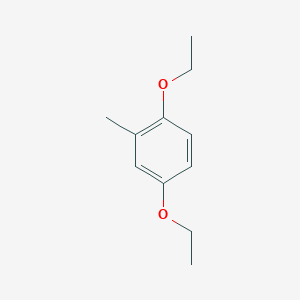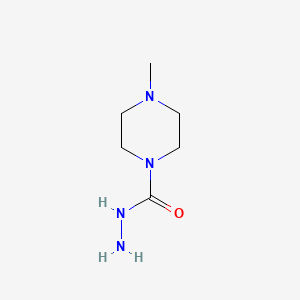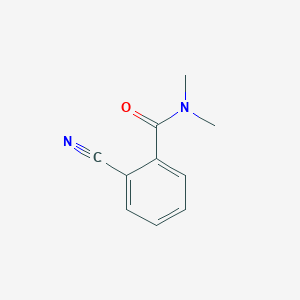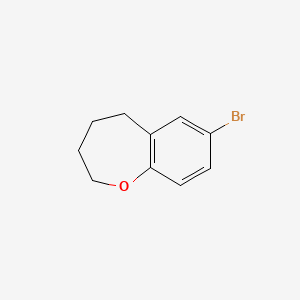
2,5-Diethoxytoluene
説明
“2,5-Diethoxytoluene” is a methoxy methyl benzene derivative . It has been synthesized from 2-methylhydroquinone . It is one of the volatile constituents identified from beechwood creosote and Tuber brumale species .
Synthesis Analysis
“2,5-Diethoxytoluene” has been synthesized from 2-methylhydroquinone . More details about its synthesis are not available in the search results.
Molecular Structure Analysis
The molecular formula of “2,5-Diethoxytoluene” is C9H12O2 . Its average mass is 152.190 Da and its monoisotopic mass is 152.083725 Da .
Physical And Chemical Properties Analysis
“2,5-Diethoxytoluene” is a liquid at 20°C . Its boiling point is 222.4±20.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.0±3.0 kJ/mol . The flash point is 81.9±21.3 °C . The index of refraction is 1.490 . The molar refractivity is 44.4±0.3 cm3 . The polar surface area is 18 Å2 . The polarizability is 17.6±0.5 10-24 cm3 . The surface tension is 29.5±3.0 dyne/cm . The molar volume is 153.7±3.0 cm3 .
科学的研究の応用
1. Covalent Organic Frameworks
2,5-Diethoxytoluene has been utilized in the synthesis of covalent organic frameworks (COFs). For instance, Uribe-Romo et al. (2011) reported the formation of COFs using 2,5-diethoxyterephthalohydrazide, which yielded crystalline materials with excellent chemical and thermal stability and permanent porosity. These materials expand the possibilities for porous materials applications (Uribe-Romo et al., 2011).
2. Polymer Synthesis
Delmotte et al. (1995) explored the polymerization of 2,5-diethoxy-1,4-phenylenedimethylene-bis(tetrahydrothiophenium chloride), leading to 2,5-diethoxy-poly(phenylenevinylene) precursor. They found that elimination during polymerization using NaOH yielded polymers with specific structural units, significantly impacting their photoluminescence properties (Delmotte et al., 1995).
3. Aromatic Compound Synthesis
In a study by Kecskeméti et al. (2008), 2,5-diethoxytoluene derivatives were used in the adsorption and reaction pathways on pure and Mo2C-containing ZSM-5 catalysts. This process led to the formation of various olefins and aromatics, demonstrating the compound's utility in producing aromatic compounds (Kecskeméti et al., 2008).
4. Bio-based Polyester Monomer Production
Zhang et al. (2015) discussed the use of 2,5-furandicarboxylic acid (FDCA), derived from compounds including 2,5-diethoxytoluene, as a potential replacement for petroleum-based monomers in polyester production. This application is significant for developing sustainable and bio-based polyesters (Zhang et al., 2015).
5. Organic Synthesis
Figueira et al. (2008) studied 2,5-diethoxytoluene derivatives in the preparation of oligo(phenyleneethynylene)s. These compounds showed significant impact on the packing and intermolecular interactions of molecules, which is crucial for the synthesis of complex organic molecules (Figueira et al., 2008).
Safety And Hazards
“2,5-Diethoxytoluene” causes skin irritation and serious eye irritation . After handling, skin should be washed thoroughly . Protective gloves, eye protection, and face protection should be worn . If eye irritation persists, medical advice or attention should be sought . If it gets on the skin, it should be washed with plenty of soap and water . If skin irritation occurs, medical advice or attention should be sought . Contaminated clothing should be removed and washed before reuse .
特性
IUPAC Name |
1,4-diethoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-12-10-6-7-11(13-5-2)9(3)8-10/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFVHORAWWWSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493514 | |
| Record name | 1,4-Diethoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethoxy-2-methylbenzene | |
CAS RN |
41901-72-8 | |
| Record name | 1,4-Diethoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1626753.png)


![2-Allyl-4-methylbenzo[b]thiophene](/img/structure/B1626757.png)
![2-Allyl-6-methylbenzo[b]thiophene](/img/structure/B1626758.png)






![5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde](/img/structure/B1626769.png)